Synthesis of α-Glucosidase and α-Amylase Inhibitors with Superior Potency to Acarbose
The compound serves as the core structural scaffold for a series of novel α-glucosidase and α-amylase inhibitors. Derivatives of 3-(2-methyl-1H-benzimidazol-1-yl)propanohydrazide (9a-k) were synthesized and showed significantly higher potency than the standard clinical drug acarbose [1]. This demonstrates that the benzimidazole-propane hydrazide framework can be optimized to produce compounds with substantially improved in vitro efficacy against key diabetes targets.
| Evidence Dimension | In vitro α-glucosidase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 73.86–151.54 nM (for series 9a-k) |
| Comparator Or Baseline | Acarbose: 174.50 nM |
| Quantified Difference | All tested compounds were more potent; the most potent (compound 9h) was ~2.4-fold more potent (174.50/73.86) |
| Conditions | In vitro enzymatic assay |
Why This Matters
For a procurement decision, this validates the utility of this specific scaffold for generating high-potency lead compounds, making it a strategic purchase for medicinal chemistry programs focused on antidiabetic drug discovery.
- [1] Mohammadizadeh, S., et al. (2025). Design of novel benzimidazole-propane hydrazide derivatives as α-glucosidase and α-amylase inhibitors: in vitro and in silico studies. Medicinal Chemistry Research, 34(1), 205-218. View Source
